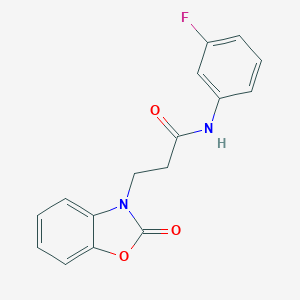
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a useful research compound. Its molecular formula is C16H13FN2O3 and its molecular weight is 300.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is notable for its potential biological activities, particularly in pharmacology and agrochemistry. The following sections delve into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14FN2O2
- Molecular Weight : 284.29 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .
Anticancer Activity
Benzoxazole derivatives have also been studied for their anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in these cancer cells .
The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. This may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby disrupting the proliferation of pathogens or cancer cells.
- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of 2-amino phenol derivatives with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of nanocatalysts for improved efficiency .
Case Studies
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazolone derivatives, including N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, a study demonstrated that certain benzoxazolone derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, showcasing their potential as novel anticancer agents .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit enzymes associated with inflammatory diseases. Specifically, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in the metabolism of bioactive lipids involved in inflammation. This inhibition presents a promising therapeutic strategy for treating various inflammatory conditions .
Neuropharmacology
This compound has been studied for its effects on the central nervous system (CNS). Research suggests that benzoxazolone derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases and mood disorders. The modulation of metabotropic glutamate receptors by related compounds indicates a pathway for developing CNS-active drugs .
Antimicrobial Properties
Emerging data suggest that benzoxazolone derivatives possess antimicrobial properties. The structure of this compound may contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in the field of antibiotic development .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
N-(3-fluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXCAXZONNLVGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













